N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Description

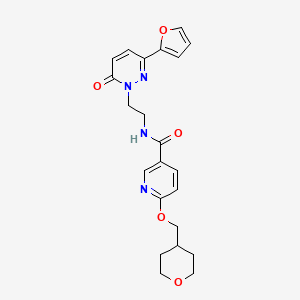

“N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” is a synthetic small molecule characterized by a pyridazinone core substituted with a furan-2-yl group at position 3 and a nicotinamide moiety linked via an ethyl chain. The nicotinamide group is further modified with a tetrahydro-2H-pyran-4-yl methoxy substituent at position 4.

Key structural features include:

- Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, often associated with hydrogen-bonding interactions in biological targets.

- Furan-2-yl substituent: An electron-rich aromatic heterocycle that may influence π-π stacking or metabolic stability.

- Tetrahydro-2H-pyran-4-yl methoxy group: A saturated oxygen-containing ring that enhances solubility and metabolic stability compared to simpler alkoxy groups.

- Nicotinamide linkage: The amide group provides hydrogen-bonding capacity, while the pyridine ring contributes to aromatic interactions.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c27-21-6-4-18(19-2-1-11-30-19)25-26(21)10-9-23-22(28)17-3-5-20(24-14-17)31-15-16-7-12-29-13-8-16/h1-6,11,14,16H,7-10,12-13,15H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUSHGROGTVNON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound characterized by its unique structural features, which include a furan ring, a pyridazinone moiety, and a nicotinamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of 358.39 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O4 |

| Molecular Weight | 358.39 g/mol |

| IUPAC Name | This compound |

| LogP | 2.8352 |

| Polar Surface Area | 77.579 Ų |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The furan and pyridazinone moieties may act as inhibitors or modulators of these targets, influencing processes such as inflammation, cell proliferation, and apoptosis.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, dual inhibitors targeting histone deacetylases (HDACs) and bromodomain-containing protein 4 (BRD4) have shown promising results in reducing cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|---|

| Compound 5 | C26 Adenocarcinoma | 40 | 55 |

| Compound 6 | SSM2C Melanoma | 60 | 90 |

These findings suggest that the compound may possess similar antitumor efficacy, warranting further investigation.

Antihyperalgesic Activity

The antihyperalgesic effects of related compounds have also been studied using the spared nerve injury (SNI) model in mice. The results indicated that these compounds significantly alleviate mechanical and thermal allodynia:

| Treatment | Dose (µM) | Thermal Threshold (s) | Mechanical Threshold (g) |

|---|---|---|---|

| Vehicle | - | 10.52 ± 2.99 | 0.86 ± 0.19 |

| Compound 5 | 60 | 11.56 ± 3.17 | 0.89 ± 0.13 |

| Compound 6 | 100 | 10.73 ± 2.77 | 0.85 ± 0.15 |

These results indicate that the compound may be effective in managing pain through modulation of nociceptive pathways.

Case Studies

A recent study evaluated the effects of various derivatives related to the pyridazinone class on inflammation and cancer cell proliferation. The compounds were tested for their ability to inhibit specific enzymes involved in these processes:

- Study on Aromatase Inhibition : Compounds were assessed for their inhibitory activity against aromatase (CYP19), an enzyme critical in estrogen biosynthesis. Results indicated moderate to high inhibitory activity, suggesting potential applications in hormone-related cancers.

- In Vivo Antitumor Efficacy : Animal models treated with related compounds showed reduced tumor sizes compared to controls, highlighting the therapeutic potential of these compounds in oncology.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds containing furan and pyridazine structures. For instance, derivatives similar to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide have shown promising results against various cancer cell lines. A comparative analysis indicated that certain derivatives exhibited growth inhibitory activity against tumor cell lines, with GI(50) values ranging from 2.01 to 3.03 μM.

| Compound | GI(50) Value (μM) | Cell Line |

|---|---|---|

| Compound 5c | 2.01 - 3.03 | Leukemia subpanel |

| This compound | TBD | TBD |

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multiple steps, including:

- Preparation of Pyridazinone : Cyclization of suitable precursors to form the furan-containing pyridazinone.

- Alkylation : Reaction with ethylamine derivatives to introduce the ethyl chain.

- Methoxy Group Introduction : Modification to incorporate the methoxy group via appropriate alkylation or substitution reactions.

These synthetic methods can be scaled up for industrial production, focusing on optimizing reaction conditions to enhance yield and purity.

In addition to its anticancer potential, this compound has been investigated for other biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Research indicates that furan-containing compounds may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound in preclinical models:

- Study on Antitumor Activity : A study evaluating a series of pyridazine derivatives demonstrated significant cytotoxic effects against human cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity.

- Mechanistic Insights : Research into the biochemical pathways influenced by these compounds revealed potential interactions with cellular signaling pathways involved in proliferation and apoptosis .

Comparison with Similar Compounds

6-(4-Methylphenoxy)nicotinaldehyde

- Structure: Features a pyridine ring with a 4-methylphenoxy substituent and an aldehyde group instead of the nicotinamide linkage.

- Key Differences: The aldehyde group in 6-(4-methylphenoxy)nicotinaldehyde reduces hydrogen-bonding capacity compared to the amide in the target compound.

- Hypothetical Activity : Aldehyde derivatives are typically less stable in vivo due to oxidation susceptibility, suggesting the target compound’s amide group may improve pharmacokinetics.

6-(p-Tolyl)-2H-pyridazine-3-thione

- Structure : Contains a pyridazine-thione core with a p-tolyl substituent.

- Key Differences: The thione group (-SH) may confer different binding profiles, such as metal chelation, absent in the target compound’s pyridazinone core.

General Pyridazinone Derivatives

- Pyridazinones with substituents like methyl or phenyl groups (e.g., 6-(4-methylphenyl)pyridazine-3(2H)-thione) are commonly studied for antimicrobial or anti-inflammatory activity.

- Target Compound’s Advantages: The furan-2-yl group may enhance π-π interactions with aromatic residues in enzyme active sites.

Data Table: Structural and Hypothetical Property Comparison

*Hypothetical activity data based on structural analogs; actual values require experimental validation.

Research Findings and Hypotheses

Metabolic Stability: The tetrahydro-2H-pyran-4-yl methoxy group likely reduces oxidative metabolism compared to simpler alkoxy groups (e.g., methylphenoxy), as saturated ethers are less prone to CYP450-mediated degradation.

Solubility: The target compound’s calculated logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than 6-(4-methylphenoxy)nicotinaldehyde (logP ~3.5).

Target Engagement : The nicotinamide moiety may mimic ATP in kinase binding pockets, while the furan-2-yl group could enhance affinity for hydrophobic subpockets.

Q & A

Q. What are the key synthetic strategies for preparing this compound in a research laboratory?

The synthesis involves multi-step reactions, including:

- Intermediate preparation : 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinaldehyde serves as a critical precursor, synthesized via nucleophilic substitution of 6-hydroxynicotinaldehyde with tetrahydropyran-4-ylmethanol under alkaline conditions .

- Coupling reactions : The pyridazinone-furan moiety is introduced via a nucleophilic substitution or amidation reaction. For example, activating the nicotinamide carbonyl with EDCI/DMAP facilitates coupling with the ethylamine-linked pyridazinone intermediate .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating high-purity product.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : Assign protons in the furan (δ 6.5–7.5 ppm), pyridazinone (δ 7.0–8.5 ppm), and tetrahydropyran (δ 3.5–4.5 ppm) regions. Use -NMR to confirm carbonyl (C=O, δ 160–180 ppm) and ether (C-O, δ 60–80 ppm) groups.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns.

Q. What are the solubility properties and formulation considerations for in vitro assays?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or ethanol (10–20 mg/mL). Pre-formulation studies using cyclodextrins or liposomal encapsulation improve aqueous stability .

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the furan ring .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the pyridazinone and tetrahydropyran moieties be resolved?

- Chiral centers : Use enantioselective catalysis (e.g., Sharpless epoxidation or Jacobsen kinetic resolution) for asymmetric synthesis of the tetrahydropyran’s methoxy group .

- Crystallographic validation : Refine stereochemistry via SHELXL’s Flack parameter or assign absolute configuration using resonant scattering .

Q. What computational approaches predict the compound’s pharmacokinetic and physicochemical properties?

- ACD/Labs Percepta : Predict logP (3.2–3.8), pKa (basic pyridazinone nitrogen, ~4.5), and solubility (0.1–1 mg/mL in water) .

- Molecular dynamics simulations : Model interactions with biological targets (e.g., kinase binding pockets) to optimize substituent effects on affinity .

Q. How can researchers design analogs to improve bioactivity by modifying the furan or nicotinamide groups?

- Furan replacement : Substitute furan with thiophene or pyrrole to alter π-stacking interactions.

- Nicotinamide modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 6-position to enhance metabolic stability. Synthetic routes for analogs are detailed in similar pyridazinone derivatives .

Q. How should conflicting data between spectroscopic and crystallographic models be analyzed?

- Validation : Cross-check NMR assignments with X-ray-derived torsion angles. For example, discrepancies in pyridazinone ring conformation may arise from dynamic effects in solution.

- Refinement : Use SHELXL’s restraints for flexible groups (e.g., tetrahydropyran’s chair-to-boat transitions) to reconcile data .

Q. What enzymatic assays are suitable for evaluating the compound’s inhibitory activity?

- Kinase inhibition : Use FRET-based assays (e.g., ADP-Glo™) to measure IC values against kinases like EGFR or MAPK.

- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify remaining compound via LC-MS/MS. Structural analogs show CYP3A4-mediated oxidation .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.